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Compound of Interest

Compound Name: Gimatecan

Cat. No.: B1684458 Get Quote

Introduction
Gimatecan (formerly known as ST1481) is a novel, orally bioavailable, lipophilic analogue of

camptothecin, a natural cytotoxic alkaloid. Developed as a potent inhibitor of topoisomerase I,

Gimatecan has demonstrated significant antitumor activity in a broad range of preclinical

models and is currently undergoing clinical evaluation. This technical guide provides a

comprehensive overview of the discovery, mechanism of action, preclinical and clinical

development of Gimatecan, with a focus on quantitative data, experimental methodologies,

and key biological pathways.

Discovery and Chemical Profile
Gimatecan was identified through a systematic investigation of 7-substituted camptothecin

derivatives aimed at improving the pharmacological profile of this class of compounds. The

addition of a 7-t-butoxyiminomethyl group resulted in a lipophilic compound with several

advantageous properties, including marked cytotoxic potency, increased lactone stability, good

oral bioavailability, and the ability to circumvent certain drug resistance mechanisms.

Chemical Structure: 7-t-butoxyiminomethylcamptothecin

Mechanism of Action
Gimatecan exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase I,

a nuclear enzyme essential for relaxing DNA torsional strain during replication and
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transcription.

The key steps in Gimatecan's mechanism of action are:

Binding to the Topoisomerase I-DNA Complex: Gimatecan intercalates into the DNA helix at

the site of topoisomerase I activity and traps the enzyme in a covalent complex with DNA,

known as the "cleavable complex".

Inhibition of DNA Religation: By stabilizing the cleavable complex, Gimatecan prevents the

re-ligation of the single-strand DNA break created by topoisomerase I.

Induction of DNA Double-Strand Breaks: The collision of the DNA replication fork with the

stabilized cleavable complex leads to the formation of irreversible and lethal double-strand

DNA breaks.

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest,

primarily in the S and G2/M phases, and ultimately induces apoptosis.

In addition to its direct cytotoxic effects, Gimatecan has been shown to possess antiangiogenic

properties. This is attributed to its ability to inhibit endothelial cell migration and down-regulate

the expression of the proangiogenic basic fibroblast growth factor (bFGF), partly through the

inhibition of the Akt signaling pathway.

Preclinical Development
Gimatecan has undergone extensive preclinical evaluation, demonstrating potent antitumor

activity in a variety of in vitro and in vivo models.

In Vitro Activity
Gimatecan has shown significant growth-inhibitory effects against a wide range of human

cancer cell lines.

Table 1: In Vitro Cytotoxicity of Gimatecan (ST1481)
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Cell Line Cancer Type IC50 (ng/mL)
Exposure Time
(hours)

HT1376 Bladder Cancer 9.0 ± 0.4 1

HT1376 Bladder Cancer 2.8 ± 0.1 24

MCR Bladder Cancer 90 ± 3 1

MCR Bladder Cancer 5.0 ± 0.2 24

A549
Non-Small Cell Lung

Cancer
Not specified Not specified

MeWo Melanoma Not specified Not specified

Bovine Aortic

Endothelial Cells

(BAEC)

Endothelial 45 1

b-End Endothelial 87 1

In Vivo Activity
The antitumor efficacy of Gimatecan has been demonstrated in several human tumor

xenograft models in mice.

Table 2: In Vivo Antitumor Efficacy of Gimatecan (ST1481)
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Tumor Model
Treatment
Schedule

Tumor Growth
Inhibition (%)

Reference

HT1376 Bladder

Carcinoma
2 mg/kg, p.o., q4d x 4 Marked inhibition

A549 Non-Small Cell

Lung Carcinoma
0.5 mg/kg, p.o., daily Strong inhibition

MeWo Melanoma

(orthotopic)
0.06 mg/kg, p.o., daily

Minimal tumor growth

inhibition, significant

angiogenesis

inhibition

Clinical Development
Phase I and II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and

preliminary efficacy of Gimatecan in patients with various advanced solid tumors.

Table 3: Summary of Gimatecan (ST1481) Clinical Trials
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Phase Conditions Dosing Regimen Key Findings

Phase I
Advanced Solid

Tumors
Dose escalation

Myelotoxicity was the

dose-limiting toxicity.

Favorable

pharmacokinetics with

a long terminal half-

life.

Phase II

Epithelial Ovarian

Cancer, Fallopian

Tube Cancer,

Peritoneal Cancer

Not specified Ongoing

Phase II
Small Cell Lung

Cancer
Not specified Ongoing

Phase II Pancreatic Cancer
0.8mg/m2, p.o., days

1-5 every 4 weeks
Ongoing

Experimental Protocols
Cell Proliferation Assay (SRB Assay)

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

Treat cells with various concentrations of Gimatecan for the desired exposure time (e.g., 1,

6, or 24 hours).

After treatment, wash the cells and incubate in drug-free medium for 72 hours.

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

Wash the plates five times with tap water and air dry.

Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room

temperature.

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
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Solubilize the bound dye with 10 mM Tris base solution.

Measure the absorbance at 540 nm using a microplate reader.

Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis
Treat cells with Gimatecan at the desired concentrations and for the specified duration.

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide

(PI) and RNase A.

Incubate the cells in the dark for 30 minutes at room temperature.

Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per

sample.

Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G1,

S, and G2/M phases.

Western Blot Analysis for Topoisomerase I
Treat cells with Gimatecan and prepare nuclear extracts.

Determine the protein concentration of the extracts using a standard protein assay (e.g.,

BCA assay).

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on an 8-10%

polyacrylamide gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20

(TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against topoisomerase I overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Use an antibody against a loading control (e.g., β-actin or lamin B) to ensure equal protein

loading.

In Vivo Tumor Xenograft Study
Implant human tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of athymic

nude mice.

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomize the mice into control and treatment groups.

Administer Gimatecan orally at the desired dose and schedule. The vehicle control group

should receive the same vehicle used to dissolve Gimatecan.

Measure tumor volume with calipers twice a week using the formula: (length x width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, immunohistochemistry).

Calculate the tumor growth inhibition (TGI) as a percentage.

Mandatory Visualizations
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Caption: Gimatecan's mechanism of action leading to apoptosis.
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Caption: Gimatecan's inhibitory effect on angiogenesis.
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Caption: Workflow for a typical in vivo xenograft study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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